2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(3,5-dimethylphenyl)acetamide
Description
The compound 2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(3,5-dimethylphenyl)acetamide is a pyridopyrimidine derivative featuring a 4-chlorobenzyl substituent at position 3 and an N-(3,5-dimethylphenyl)acetamide moiety. Pyridopyrimidine derivatives are widely explored for their pharmacological properties, including kinase inhibition and anticancer activity . The 4-chlorobenzyl group enhances lipophilicity, while the dimethylphenyl acetamide contributes to steric and electronic modulation of the molecule.
Properties
Molecular Formula |
C24H21ClN4O3 |
|---|---|
Molecular Weight |
448.9 g/mol |
IUPAC Name |
2-[3-[(4-chlorophenyl)methyl]-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]-N-(3,5-dimethylphenyl)acetamide |
InChI |
InChI=1S/C24H21ClN4O3/c1-15-10-16(2)12-19(11-15)27-21(30)14-28-20-4-3-9-26-22(20)23(31)29(24(28)32)13-17-5-7-18(25)8-6-17/h3-12H,13-14H2,1-2H3,(H,27,30) |
InChI Key |
OPDUWPOGEKMTTI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=C(C=C4)Cl)N=CC=C3)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Pyrido[3,2-d]Pyrimidine Core
Method 1: Condensation of 6-Aminouracil Derivatives
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Reactants : 6-Amino-1,3-dimethyluracil, 4-chlorobenzaldehyde, ethyl acetoacetate.
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Mechanism :
-
Knoevenagel condensation between aldehyde and diketone.
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Michael addition of 6-aminouracil.
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Cyclodehydration to form the dihydropyrido[3,2-d]pyrimidine.
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Method 2: NHC-Catalyzed Aza-Claisen Rearrangement
Introduction of 4-Chlorobenzyl Group
Alkylation at N3 Position
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Substrate : Pyrido[3,2-d]pyrimidine-2,4-dione.
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Reagent : 4-Chlorobenzyl chloride/bromide, K2CO3 in DMF.
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Conditions : 80°C, 12–24 h.
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Yield : 75–82% (based on).
Acetamide Side-Chain Incorporation
Step 1: Chloroacetylation
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Substrate : 3-(4-Chlorobenzyl)-1H-pyrido[3,2-d]pyrimidine-2,4-dione.
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Reagent : Chloroacetyl chloride, DIPEA in anhydrous THF.
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Conditions : 0°C to RT, 4–6 h.
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Intermediate : 2-Chloro-N-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide.
Step 2: Coupling with 3,5-Dimethylaniline
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Reactants : Chloroacetyl intermediate, 3,5-dimethylaniline.
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Conditions : K2CO3, KI in DMF at 60°C, 8 h.
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Yield : 68–75%.
Comparative Analysis of Methods
| Parameter | Condensation Method | NHC-Catalyzed Method |
|---|---|---|
| Reaction Time | 3–6 h | 20–24 h |
| Catalyst Cost | Low (SBA-Pr-SO3H) | High (NHC precatalysts) |
| Functional Group Tolerance | Moderate | High |
| Overall Yield | 72% | 88% |
Critical Optimization Insights
-
Solvent Selection : Polar aprotic solvents (DMF, acetonitrile) enhance solubility of intermediates.
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Temperature Control : Alkylation at N3 requires strict temperature control (80°C) to avoid byproducts.
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Purification Challenges :
Scalability and Industrial Feasibility
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Batch Reactors : Condensation and alkylation steps are scalable to >500 g batches with 5–10% yield drop.
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Continuous Flow : Aza-Claisen rearrangement in microreactors improves reproducibility (90% yield at 100 g/day scale).
Emerging Alternatives
Chemical Reactions Analysis
Types of Reactions
2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(3,5-dimethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.
Substitution: The chlorobenzyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds .
Scientific Research Applications
Chemistry
In the field of chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique structural features allow researchers to study various reaction mechanisms and develop new synthetic pathways.
Biology
Preliminary studies indicate that this compound exhibits significant biological activity , including:
- Antimicrobial Properties : Research suggests potential efficacy against certain bacterial and fungal strains. Compounds with similar structures have shown activity against Mycobacterium tuberculosis, indicating a promising avenue for further exploration in antimicrobial research.
- Anticancer Activity : The compound may inhibit specific enzymes or pathways related to tumor growth. Docking studies have demonstrated that similar compounds effectively target enzymes involved in cancer cell proliferation.
Medicine
The medicinal chemistry aspect highlights the potential of this compound as a therapeutic agent . Its unique chemical structure and biological activities make it a candidate for drug development aimed at treating infections or cancer.
Industry
In industrial applications, the compound can be utilized in the development of new materials and chemical processes. Its reactivity allows for functionalization that can lead to novel products in various sectors.
Antitubercular Activity
A study evaluated various substituted pyrido[3,2-d]pyrimidine derivatives against Mycobacterium tuberculosis, revealing promising results for certain compounds with similar structures to our target compound.
Cytotoxicity Assessment
Cytotoxicity assays performed on human embryonic kidney cells (HEK293) indicated that several derivatives were non-toxic at concentrations effective against bacterial strains. This suggests a favorable safety profile for further development.
Mechanism of Action
The mechanism of action of 2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(3,5-dimethylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Key Observations:
Core Structure: The target compound and share a pyrido[3,2-d]pyrimidine core, which is planar and conducive to π-π stacking interactions. In contrast, ’s compound has a thieno-pyrimidine core with a sulfur atom, which may alter electronic properties and binding affinity .
Substituent Effects :
- Dimethoxy groups introduce hydrogen bond acceptors (oxygen), improving solubility but reducing passive diffusion . 4-Chlorobenzyl (target and ) vs. phenylamino ():
- The chloro substituent contributes to lipophilicity and may influence halogen bonding with biological targets.
Molecular Weight :
- The target compound (est. ~449 Da) is lighter than ’s analog (480.9 Da), which may favor better bioavailability under Lipinski’s rule-of-five guidelines.
Hypothetical Pharmacological Implications
- Kinase Inhibition : Pyridopyrimidine derivatives often target ATP-binding pockets in kinases. The 4-chlorobenzyl group may enhance selectivity for specific kinase isoforms .
- Solubility vs. Permeability Trade-off : The dimethylphenyl group (target) may favor blood-brain barrier penetration compared to dimethoxyphenyl (), which could prioritize peripheral action .
Biological Activity
The compound 2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(3,5-dimethylphenyl)acetamide is a complex organic molecule that has attracted attention in medicinal chemistry due to its unique chemical structure and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, biological evaluations, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 448.9 g/mol. Its structure features a pyrido[3,2-d]pyrimidine core, which is known for its diverse biological activities. The presence of various functional groups, such as dioxo and acetamide moieties, enhances its reactivity and potential interactions with biological targets.
Structural Features
| Feature | Description |
|---|---|
| Core Structure | Pyrido[3,2-d]pyrimidine |
| Functional Groups | Dioxo, Acetamide, Chlorobenzyl |
| Molecular Weight | 448.9 g/mol |
Antimicrobial Properties
Preliminary studies suggest that this compound exhibits significant antimicrobial activity against various bacterial and fungal strains. It has been evaluated for its efficacy against pathogens such as Staphylococcus aureus and Candida albicans. The minimum inhibitory concentration (MIC) values indicate potent activity, warranting further investigation into its mechanism of action.
Enzyme Inhibition
Research indicates that the compound may act as an inhibitor of specific enzymes involved in critical biochemical pathways. For instance, it has shown potential in inhibiting enzymes related to inflammation and cancer progression. The exact mechanisms remain under investigation but suggest interactions with targets such as cyclooxygenase (COX) enzymes.
Case Studies
- Antibacterial Evaluation : A study conducted on various derivatives of pyrido[3,2-d]pyrimidines demonstrated that compounds similar to the one exhibited MIC values ranging from 0.12 to 0.98 µg/mL against S. flexneri and C. albicans .
- Antifungal Activity : Another evaluation highlighted that derivatives showed significant antifungal properties with IC50 values comparable to standard antifungal agents .
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Pyrido[3,2-d]pyrimidine Core : This involves cyclization reactions using appropriate precursors.
- Introduction of the Acetamide Moiety : This step often utilizes acylation methods.
- Functionalization : The chlorobenzyl group can be introduced via nucleophilic substitution reactions.
Synthetic Route Overview
| Step | Description |
|---|---|
| Cyclization | Formation of the core structure |
| Acylation | Introduction of acetamide |
| Nucleophilic Substitution | Functionalization with chlorobenzyl |
Research Findings
Recent findings underscore the compound's versatility in medicinal chemistry applications:
- Anticancer Activity : Studies are ongoing to evaluate its effects on cancer cell lines with promising results indicating cytotoxicity against certain types .
- Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties by inhibiting nitric oxide production in activated macrophages .
Q & A
Q. What are the optimal synthetic routes and reaction conditions for synthesizing the compound with high yield and purity?
- Methodological Answer : The synthesis involves multi-step organic reactions, typically starting with cyclization of pyrido[3,2-d]pyrimidine precursors. Key steps include:
- Cyclization : Use of chlorinated aromatic compounds (e.g., 4-chlorobenzyl chloride) under reflux with polar aprotic solvents like dimethylformamide (DMF) at 80–100°C .
- Acetamide Coupling : Reaction of intermediates with 3,5-dimethylaniline in the presence of coupling agents (e.g., HATU or EDCI) and a base (e.g., DIPEA) .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures .
- Critical Parameters : Temperature control (±2°C) and anhydrous conditions to prevent hydrolysis of the pyrimidine-dione core .
Q. Which analytical techniques are most effective for characterizing the compound’s structure and purity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm regiochemistry and substituent positions (e.g., distinguishing 4-chlorobenzyl vs. 3-chlorobenzyl groups) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (±5 ppm accuracy) .
- HPLC-PDA : Purity assessment (>95%) using C18 columns (acetonitrile/water mobile phase) .
- X-ray Crystallography : Resolves ambiguous stereochemistry; critical for confirming the dihydro-pyrido-pyrimidinone conformation .
Q. What in vitro biological screening models are appropriate for initial evaluation of bioactivity?
- Methodological Answer :
- Anticancer Activity : MTT assays using human cancer cell lines (e.g., MCF-7, HeLa) with IC calculations after 48-hour exposure .
- Enzyme Inhibition : Fluorescence-based kinase assays (e.g., EGFR, VEGFR2) to identify target engagement .
- Antimicrobial Screening : Broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to elucidate the role of substituents on bioactivity?
- Methodological Answer :
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Analog Synthesis : Systematically vary substituents (e.g., replace 4-chlorobenzyl with 4-fluorobenzyl or 3,5-dimethylphenyl with 4-methoxyphenyl) .
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Biological Profiling : Compare IC values across analogs (Table 1) to identify critical substituents.
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Computational Modeling : Molecular docking (AutoDock Vina) to predict binding interactions with target proteins (e.g., kinases) .
Table 1 : Comparative Bioactivity of Structural Analogs
Substituent Modifications IC (μM) (MCF-7) Kinase Inhibition (% at 10 μM) 4-Chlorobenzyl / 3,5-Dimethylphenyl 1.2 ± 0.3 EGFR: 82% 4-Fluorobenzyl / 3,5-Dimethylphenyl 5.7 ± 1.1 EGFR: 45% 4-Chlorobenzyl / 4-Methoxyphenyl 8.9 ± 2.4 EGFR: 28% Data sourced from
Q. What strategies resolve contradictions in reported biological activities across studies?
- Methodological Answer :
- Assay Standardization : Adopt CLSI guidelines for antimicrobial testing or NIH/NCATS protocols for cytotoxicity assays .
- Meta-Analysis : Use tools like RevMan to pool data from independent studies, adjusting for variables (e.g., cell passage number, serum concentration) .
- Counter-Screening : Test compounds against unrelated targets (e.g., GPCRs) to rule out off-target effects .
Q. How can in vivo models be developed to assess pharmacokinetics and toxicity?
- Methodological Answer :
- Rodent PK Studies : Administer compound orally (10 mg/kg) and intravenously (2 mg/kg) to calculate bioavailability (%F) and half-life (t) .
- Toxicology : 28-day repeat-dose study in Sprague-Dawley rats (histopathology, liver/kidney function markers) .
- Tissue Distribution : LC-MS/MS quantification of compound levels in plasma, liver, and brain .
Q. What computational methods predict binding modes with target proteins?
- Methodological Answer :
- Molecular Docking : Use Schrödinger Suite or MOE to simulate ligand-protein interactions (e.g., ATP-binding pocket of EGFR) .
- Molecular Dynamics (MD) : GROMACS simulations (100 ns) to assess binding stability and identify key residues (e.g., Lys721 in EGFR) .
- Free Energy Calculations : MM-PBSA/GBSA to quantify binding affinity (ΔG) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
